

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-L-Cyclopropylglycine

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Compound of Interest

Compound Name: Fmoc-L-Cyclopropylglycine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide science.^[1] Its structure incorporates a cyclopropyl ring as a side chain, a feature that imparts unique conformational constraints and metabolic stability to peptides.^[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it an ideal building block for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into novel peptide sequences.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **Fmoc-L-Cyclopropylglycine**, details common experimental protocols for its use, and presents logical workflows for its synthesis and application.

Physicochemical Properties

The unique properties of **Fmoc-L-Cyclopropylglycine** stem from its constrained cyclopropyl moiety and the bulky, base-labile Fmoc group. These features are critical for its application in designing peptides with enhanced stability, specific conformations, and improved biological activity.^[1] The quantitative and qualitative data are summarized below.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid	[1]
Synonyms	Fmoc-(S)-Amino-cyclopropyl-acetic acid, Fmoc-Cpg-OH, Fmoc-L-cPrGly-OH	[1][2]
CAS Number	1212257-18-5	[1][3]
Molecular Formula	C ₂₀ H ₁₉ NO ₄	[1][4]
Molecular Weight	337.37 g/mol	[1][3][4]
Appearance	White powder	[1][4]
Purity	Typically ≥ 97-99% (as determined by HPLC)	[1][3]
Melting Point	Data not available in cited literature. For context, the related compound Fmoc-L-propargylglycine has a melting point of 175 - 177 °C.[5]	
Solubility	Generally reported to have good solubility in polar aprotic organic solvents such as DMF, DMSO, and methanol; poorly soluble in water.[6][7][8] Quantitative data is not readily available.	
Optical Rotation	Data for the L-isomer is not explicitly stated. The corresponding D-isomer has a value of $[\alpha]_{D^{20}} = -15 \pm 2^\circ$ (c=1 in MeOH).[4] The L-isomer is	

expected to have a positive value of similar magnitude.

Storage Conditions	Store at 0-8°C.[1]	
Predicted Density	1.332 ± 0.06 g/cm ³	[6]
Predicted Boiling Point	577.1 ± 33.0 °C	[6]

Experimental Protocols

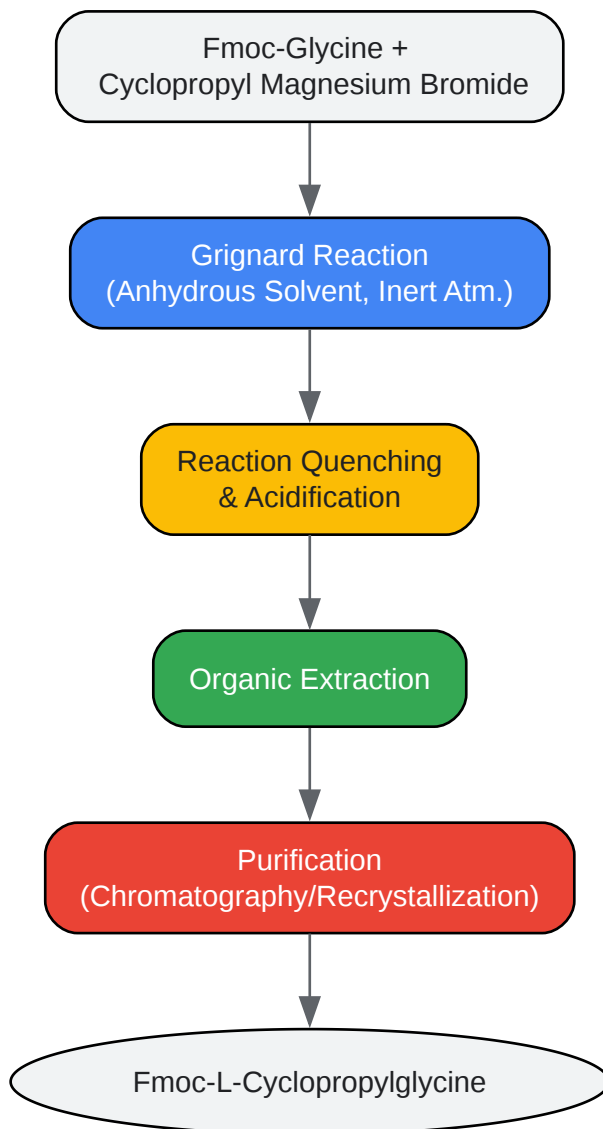
General Synthesis of Fmoc-L-Cyclopropylglycine

While detailed, peer-reviewed synthesis protocols are not abundant, a general method involves the reaction of an Fmoc-protected glycine derivative with a cyclopropyl organometallic reagent. [6] The subsequent workup involves acidification and purification to yield the final product.[6]

Methodology:

- **Reaction:** Fmoc-glycine is reacted with a cyclopropyl magnesium bromide (a Grignard reagent) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.[6]
- **Quenching & Acidification:** The reaction is carefully quenched, and the mixture is acidified to protonate the carboxylate.
- **Extraction:** The product is extracted from the aqueous phase using an organic solvent.
- **Purification:** The crude product is purified, typically by column chromatography or recrystallization, to yield pure **Fmoc-L-Cyclopropylglycine**. [7]
- **Characterization:** The final product's identity and purity are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

General Synthesis Workflow for Fmoc-L-Cyclopropylglycine



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Caption: General Synthesis Workflow for **Fmoc-L-Cyclopropylglycine**.

Incorporation into Peptides via Fmoc-SPPS

Fmoc-L-Cyclopropylglycine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[9] The protocol involves a cyclical process of deprotection and

coupling reactions on a solid resin support.

Materials:

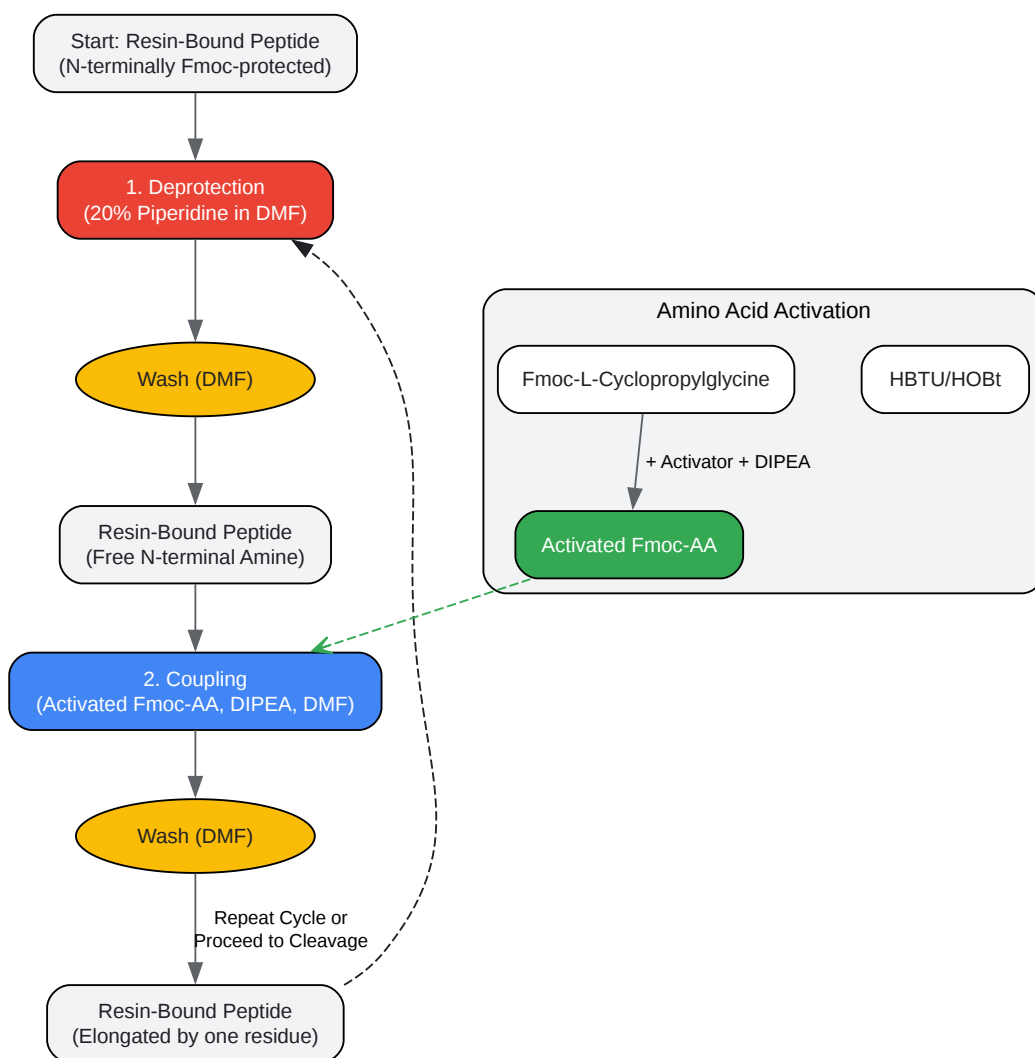
- Resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids) [\[10\]](#)
- **Fmoc-L-Cyclopropylglycine**
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection Solution: 20% piperidine in DMF (v/v) [\[10\]](#)
- Activation Reagents: HBTU, HOBt, or HATU
- Base: N,N-Diisopropylethylamine (DIPEA) or Collidine [\[10\]](#)
- Washing Solvents: DMF, Dichloromethane (DCM)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane)

Methodology:

- Resin Preparation: The resin is swelled in DMF for approximately 1 hour in a reaction vessel. [\[10\]](#)
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 5-20 minutes. [\[10\]](#)[\[11\]](#) This exposes a free amine for the next coupling step. The resin is then thoroughly washed with DMF.
- Amino Acid Activation: In a separate vial, **Fmoc-L-Cyclopropylglycine** (typically 3-5 equivalents) is dissolved in DMF. Activation reagents (e.g., HBTU/HOBt) and a base (DIPEA) are added to form an activated ester. [\[10\]](#)
- Coupling: The activated **Fmoc-L-Cyclopropylglycine** solution is added to the resin. The reaction is allowed to proceed for 1-4 hours to form a new peptide bond. [\[10\]](#) The resin is then washed with DMF.

- **Cycle Repetition:** Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage & Deprotection:** After the final amino acid is coupled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA-based).^[9]
- **Peptide Precipitation & Purification:** The cleaved peptide is precipitated with cold ether, collected, and purified, typically by reverse-phase HPLC.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

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Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Biological and Pharmaceutical Relevance

Fmoc-L-Cyclopropylglycine is not just a synthetic tool; it is a strategic component in drug design. The incorporation of a cyclopropylglycine residue can:

- **Enhance Metabolic Stability:** The cyclopropyl group can protect the adjacent peptide bond from enzymatic degradation, increasing the peptide's half-life in vivo.
- **Induce Conformational Rigidity:** The constrained nature of the cyclopropyl ring limits the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for biological targets.[1]
- **Probe Structure-Activity Relationships (SAR):** Its unique steric and electronic properties make it a valuable tool for SAR studies, helping researchers to understand how peptide conformation influences biological activity.[4]

These attributes make **Fmoc-L-Cyclopropylglycine** a valuable building block for developing novel peptide-based therapeutics, particularly in areas like neuropharmacology and protein-protein interaction modulation.[1]

Summary

Fmoc-L-Cyclopropylglycine is a specialized amino acid derivative with a distinct set of physicochemical properties that make it highly valuable for modern peptide synthesis and drug discovery. Its primary application is as a building block in Fmoc-SPPS, where its unique cyclopropyl side chain is used to confer favorable properties such as increased stability and conformational rigidity to synthetic peptides. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their work.

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